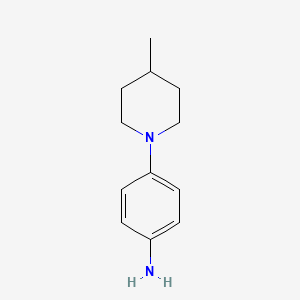

4-(4-Methylpiperidin-1-yl)aniline

Übersicht

Beschreibung

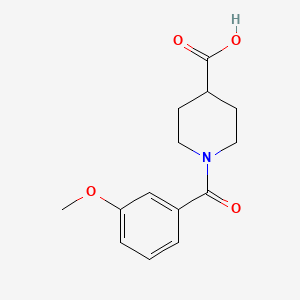

“4-(4-Methylpiperidin-1-yl)aniline” is a chemical compound with the molecular formula C12H18N2 . It is used for the preparation of pyridopyrimidinones as anti-inflammatory macrophage colony-stimulating factor-1 receptor inhibitors and pharmacokinetics .

Molecular Structure Analysis

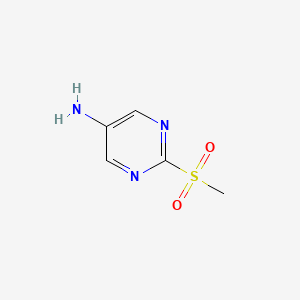

The molecular structure of “4-(4-Methylpiperidin-1-yl)aniline” can be represented by the SMILES stringCC1CCN(CC1)c2ccc(N)cc2 . This indicates that the molecule consists of a methylpiperidine ring attached to an aniline group. Physical And Chemical Properties Analysis

“4-(4-Methylpiperidin-1-yl)aniline” has a molecular weight of 190.28 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Analgesic and Anesthetic Agents : A study by Kudzma et al. (1989) discusses the synthesis and properties of a novel class of potent opioid analgesic and anesthetic agents, including 4-(4-Methylpiperidin-1-yl)aniline. These agents were found to have a favorable pharmacological profile, exhibiting high analgesic potency, a short duration of action, rapid recovery of motor coordination following anesthetic doses, and greater cardiovascular and respiratory safety during anesthesia compared to opioids like fentanyl and alfentanil (Kudzma et al., 1989).

Electroluminescence Application : In the field of electroluminescence, a study by Vezzu et al. (2010) explores the synthesis, structure, and photophysics of highly luminescent tetradentate bis-cyclometalated platinum complexes. One of the compounds studied, which includes a derivative of 4-(4-Methylpiperidin-1-yl)aniline, demonstrated promising results for use in organic light-emitting diode (OLED) devices (Vezzu et al., 2010).

Electrochromic Materials : Li et al. (2017) synthesized novel electrochromic materials employing a derivative of 4-(4-Methylpiperidin-1-yl)aniline. These materials showed outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region, making them suitable for electrochromic applications (Li et al., 2017).

EGFR and HER2 Protein Tyrosine Kinase Inhibition : Fink et al. (2011) developed a novel series of compounds for dual EGFR and HER2 protein tyrosine kinase inhibition, one of which includes 4-(4-Methylpiperidin-1-yl)aniline. This compound exhibited promising oral efficacy in human tumor xenograft models (Fink et al., 2011).

Electrochemical Synthesis : Shahhosseini et al. (2016) discuss the electrochemical synthesis of a novel polymer based on a derivative of 4-(4-Methylpiperidin-1-yl)aniline. This polymer showed potential as a high conducting material suitable for use as a counter electrode in dye-sensitized solar cells (Shahhosseini et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(4-methylpiperidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-6-8-14(9-7-10)12-4-2-11(13)3-5-12/h2-5,10H,6-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQJQJNKYMSTCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345551 | |

| Record name | 4-(4-methylpiperidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

342013-25-6 | |

| Record name | 4-(4-methylpiperidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanaminium, N,N,N-trimethyl-2-[(1-oxo-2-propenyl)oxy]-, methyl sulfate](/img/structure/B1607275.png)

![2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B1607284.png)